molecular formula C8H6F4O2 B1589149 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol CAS No. 35175-79-2

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol

Cat. No. B1589149
CAS RN: 35175-79-2
M. Wt: 210.13 g/mol
InChI Key: GJEGXOUIWJIPTB-UHFFFAOYSA-N
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Description

“4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol” is a common organic compound used as a protecting group in organic synthesis reactions . It has a CAS number of 83282-91-1 .


Synthesis Analysis

The compound can be synthesized from 2,3,5,6-tetrachloroterephthalonitrile through fluorination, hydrolysis, acylation, reduction, and dehydroxylation reactions . This technology has a short synthesis route, high synthesis yield, and low pollution, making it suitable for industrialization .


Molecular Structure Analysis

The molecular formula of “4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol” is C9H8F4O2 . Its molecular weight is 224.15 .


Chemical Reactions Analysis

“4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol” is used as a reagent in the synthesis of Metofluthrin, a potent new synthetic pyrethroid with high vapor activity against mosquitos .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 214.2±35.0 °C at 760 mmHg . The flash point is 106.8±22.5 °C . The vapor pressure is 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

Application 1: Synthesis of Metofluthrin

  • Summary of the Application : 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol is used as a reagent in the synthesis of Metofluthrin . Metofluthrin is a potent new synthetic pyrethroid with high vapor activity against mosquitos .
  • Methods of Application or Experimental Procedures : The synthesis of 4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol was achieved from 2,3,5,6-tetrachloroterephthalonitrile through fluorination, hydrolization, acylation, reduction, and dehydroxylation reactions .
  • . This technology has short synthesis route, high synthesis yield, and low pollution, making it suitable for industrialization .

Application 2: Estimating Household Exposure to Pyrethroids

  • Summary of the Application : 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is used as a urinary biomarker for monitoring exposure to metofluthrin, a fluorine-containing pyrethroid, in exposed rats .
  • Methods of Application or Experimental Procedures : The household exposure to pyrethroids was examined by measuring urinary pyrethroid metabolites in children and the airborne pyrethroids in their residences .
  • Results or Outcomes : The study demonstrated widespread exposure to transfluthrin, metofluthrin, profluthrin, and bifenthrin in a sample of Japanese children .

Application 3: Hydroxyl Protection

  • Summary of the Application : 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol is used as a protecting group for hydroxyl groups in organic synthesis .
  • Methods of Application or Experimental Procedures : The hydroxyl group of a compound is reacted with 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol in the presence of a catalyst to form a protected derivative .
  • Results or Outcomes : The protected derivative can then be used in further reactions without the hydroxyl group participating, and the protecting group can be removed afterwards to regenerate the hydroxyl group .

Application 4: Fluorination Reagent

  • Summary of the Application : 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol can be used as a fluorination reagent .
  • Methods of Application or Experimental Procedures : The compound to be fluorinated is reacted with 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol under suitable conditions to introduce fluorine atoms into the molecule .
  • Results or Outcomes : The fluorinated compound can have different properties compared to the original compound, such as increased stability or altered reactivity .

Application 5: Hydroxyl Protection

  • Summary of the Application : 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol is used as a protecting group for hydroxyl groups in organic synthesis .
  • Methods of Application or Experimental Procedures : The hydroxyl group of a compound is reacted with 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol in the presence of a catalyst to form a protected derivative .
  • Results or Outcomes : The protected derivative can then be used in further reactions without the hydroxyl group participating, and the protecting group can be removed afterwards to regenerate the hydroxyl group .

Application 6: Fluorination Reagent

  • Summary of the Application : 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol can be used as a fluorination reagent .
  • Methods of Application or Experimental Procedures : The compound to be fluorinated is reacted with 4-Methoxy-2,3,5,6-tetrafluorobenzyl Alcohol under suitable conditions to introduce fluorine atoms into the molecule .
  • Results or Outcomes : The fluorinated compound can have different properties compared to the original compound, such as increased stability or altered reactivity .

Safety And Hazards

The compound is classified as a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The compound is used as a reagent in the synthesis of Metofluthrin , a potent new synthetic pyrethroid with high vapor activity against mosquitos . This suggests potential future directions in the development of new synthetic pyrethroids for mosquito control.

properties

IUPAC Name

(2,3,5,6-tetrafluoro-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEGXOUIWJIPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474837
Record name 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol

CAS RN

35175-79-2
Record name 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pentafluorobenzyl alcohol (1.98 g) was added to a stirred solution of sodium methoxide (obtained by dissolving sodium (0.4 g) in methyl alcohol (10 ml) at the ambient temperature, and the mixture heated at the reflux temperature for 3.5 hours. After cooling the mixture, the solvent was removed by evaporation under reduced pressure and the residue partitioned between water and diethyl ether. After separating the ethereal layer and washing with water, it was dried over anhydrous magnesium sulphate and concentrated by evaporation of the solvent under reduced pressure to yield 4-methoxy-2,3,5,6-tetrafluorobenzyl alcohol (1.8 g), identical with the product of Example 5.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Yoshida - Biomarkers, 2015 - Taylor & Francis
Context: A fluorine-containing pyrethroid metofluthrin is widely used recently in mosquito repellents. Objective: The urinary excretion kinetics of its metabolites was evaluated in rats to …
Number of citations: 3 www.tandfonline.com
T Yoshida - Journal of Chromatography B, 2013 - Elsevier
An analytical method was developed for measurement of the major urinary metabolites in rats administered fluorine-containing pyrethroids (metofluthrin, profluthrin and transfluthrin) …
Number of citations: 15 www.sciencedirect.com
T Yoshida - Environmental Toxicology and Pharmacology, 2014 - Elsevier
Recently, a pyrethroid profluthrin [(2,3,5,6-tetrafluoro-4-methylphenyl)methyl 2,2-dimethyl-3-(prop-1-enyl)cyclopropane-1-carboxylate] is widely used as mothproof repellents in indoors. …
Number of citations: 4 www.sciencedirect.com
T Yoshida - Environmental Toxicology and Pharmacology, 2014 - Elsevier
The urinary excretion kinetics of a fluorine-containing pyrethroid transfluthrin [(2,3,5,6-tetrafluorophenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate], which …
Number of citations: 8 www.sciencedirect.com
T Yoshida - Journal of chromatographic science, 2017 - academic.oup.com
Pyrethroids are widely being used as household insecticides or mothproof repellents. An analytical method is described for determination of urinary metabolites as biomarkers for …
Number of citations: 10 academic.oup.com
T Yoshida, M Mimura, N Sakon - Environmental Science and Pollution …, 2021 - Springer
Several synthetic pyrethroids are suspected to have carcinogenicity or reproductive toxicity. However, there is little knowledge about indoor air pollution in residences or the extent of …
Number of citations: 15 link.springer.com

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